molecular formula C22H25N3O4 B11327295 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11327295
M. Wt: 395.5 g/mol
InChI Key: CLINDFHYKKDDIU-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole and phenoxyacetamide moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the phenoxyacetamide moiety: This step involves the reaction of the oxadiazole intermediate with 2-(propan-2-yl)phenol in the presence of suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, especially at the acetamide carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

    Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a methoxybenzoic acid derivative, while reduction of the oxadiazole ring can produce an amine-substituted phenoxyacetamide.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are under investigation.

    Medicine: The compound is being studied for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

    N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide: This compound lacks the methyl groups, which may affect its reactivity and biological activity.

    N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propan-2-yl)phenoxyacetamide: This compound lacks the methoxy group, which could influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4/c1-13(2)17-8-6-14(3)10-19(17)28-12-20(26)23-22-21(24-29-25-22)16-7-9-18(27-5)15(4)11-16/h6-11,13H,12H2,1-5H3,(H,23,25,26)

InChI Key

CLINDFHYKKDDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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